molecular formula C14H15F2NO B2452783 1-[3-[(3,4-Difluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2196447-01-3

1-[3-[(3,4-Difluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one

Cat. No. B2452783
CAS RN: 2196447-01-3
M. Wt: 251.277
InChI Key: HNASFLKVKKRAAJ-UHFFFAOYSA-N
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Description

1-[3-[(3,4-Difluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one is a synthetic compound that has gained significant attention in the field of scientific research. It is commonly referred to as DFMP and belongs to the class of enone compounds. DFMP has been studied for its potential use in various research applications due to its unique chemical properties.

Mechanism of Action

DFMP exerts its effects through the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of nuclear factor kappa B (NF-κB) signaling pathways. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. NF-κB is a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
DFMP has been found to exhibit anti-inflammatory and analgesic effects by reducing the production of prostaglandins through the inhibition of COX-2. DFMP has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using DFMP in lab experiments is its ability to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. Another advantage is its ability to induce apoptosis in cancer cells, making it a potential candidate for the treatment of various types of cancer. One limitation of using DFMP in lab experiments is its potential toxicity, which needs to be further studied.

Future Directions

There are several future directions for the study of DFMP. One potential direction is the further exploration of its anti-inflammatory and analgesic effects, which could lead to the development of new treatments for various inflammatory diseases. Another potential direction is the further exploration of its anti-cancer effects, which could lead to the development of new cancer treatments. Additionally, the potential toxicity of DFMP needs to be further studied to ensure its safety for use in humans.

Synthesis Methods

DFMP can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde with a ketone in the presence of a base catalyst. DFMP can also be synthesized through the reaction of 3,4-Difluorobenzaldehyde with pyrrolidine and propenone.

Scientific Research Applications

DFMP has been studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. DFMP has also been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-[3-[(3,4-difluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO/c1-2-14(18)17-6-5-11(9-17)7-10-3-4-12(15)13(16)8-10/h2-4,8,11H,1,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNASFLKVKKRAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-[(3,4-Difluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one

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